2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(3-Methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
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Formation of the Thieno[3,2-d]pyrimidine Core: : This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific conditions. For example, a thiophene derivative can be reacted with a pyrimidine precursor in the presence of a base and a suitable solvent to form the thieno[3,2-d]pyrimidine core.
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Introduction of the Methoxybenzyl Group: : The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thieno[3,2-d]pyrimidine intermediate with a methoxybenzyl halide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
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Introduction of the Methoxyethyl Group: : The methoxyethyl group can be introduced through an alkylation reaction. The thieno[3,2-d]pyrimidine intermediate is reacted with a methoxyethyl halide in the presence of a base, such as sodium hydride, in a polar aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can occur at various functional groups within the molecule. For example, the nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methoxybenzyl and methoxyethyl groups. Reagents such as sodium hydride (NaH) and alkyl halides can be used to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas
Bases: Potassium carbonate, sodium hydride
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions
Amines: Formed from reduction reactions
Substituted Derivatives: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure and chemical properties may allow it to interact with specific biological targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(3-methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: By binding to receptors, the compound can modulate signal transduction pathways, influencing cellular responses.
Proteins: Interaction with proteins can lead to changes in their structure and function, impacting various biological processes.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: Compounds with similar thieno[3,2-d]pyrimidine cores but different substituents.
Methoxybenzyl and Methoxyethyl Derivatives: Compounds with similar methoxybenzyl and methoxyethyl groups but different core structures.
Uniqueness
2-[(3-Methoxybenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and core structure. This combination imparts distinct chemical properties and potential applications that are not shared by other similar compounds. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
3-(2-methoxyethyl)-2-[(3-methoxyphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S2/c1-21-8-7-19-16(20)15-14(6-9-23-15)18-17(19)24-11-12-4-3-5-13(10-12)22-2/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBLGKOWLHPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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